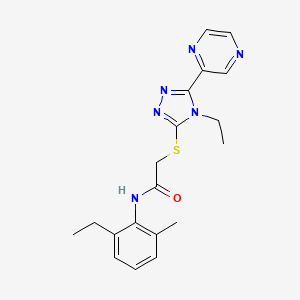

2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide

Beschreibung

This compound belongs to the class of 1,2,4-triazole-thioacetamide derivatives, characterized by a triazole core substituted with ethyl and pyrazinyl groups, a thioether linkage, and an N-(2-ethyl-6-methylphenyl)acetamide moiety. The pyrazine ring (a diazine) introduces electron-deficient characteristics, which may enhance interactions with biological targets, while the ethyl and methyl substituents modulate steric and lipophilic properties .

Eigenschaften

CAS-Nummer |

587012-06-4 |

|---|---|

Molekularformel |

C19H22N6OS |

Molekulargewicht |

382.5 g/mol |

IUPAC-Name |

N-(2-ethyl-6-methylphenyl)-2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C19H22N6OS/c1-4-14-8-6-7-13(3)17(14)22-16(26)12-27-19-24-23-18(25(19)5-2)15-11-20-9-10-21-15/h6-11H,4-5,12H2,1-3H3,(H,22,26) |

InChI-Schlüssel |

OMAQGVACHUNXCF-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2CC)C3=NC=CN=C3)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide typically involves multiple steps:

Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

Thioether Formation: The triazole ring can be further functionalized by introducing a thioether group using thiol reagents under suitable conditions.

Acetamide Formation: The final step involves the acylation of the triazole-thioether intermediate with an appropriate acylating agent to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the triazole ring or other functional groups, leading to various reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the triazole moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated as a potential drug candidate for various diseases.

Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of this compound would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Triazole Core

a) 4-Methyl vs. 4-Ethyl Substitution

- N-(2-ethyl-6-methylphenyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide (CAS 760194-81-8) differs from the target compound by a methyl group at the triazole’s 4-position instead of ethyl.

- Methyl substitution may reduce metabolic stability due to lower steric hindrance .

b) Amino and Furan Substitutions

- 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfonyl)-N-acetamides replace pyrazine with furan and introduce an amino group at the 4-position .

- Impact: Furan’s electron-rich nature contrasts with pyrazine’s electron deficiency, altering electronic interactions. The amino group may enhance solubility via hydrogen bonding but reduce membrane permeability .

Variations in the Acetamide Aryl Group

a) Halogenated and Bulky Substituents

- 2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dibromo-4-methylphenyl)acetamide (CAS 585560-04-9) features dibromo and methyl groups on the phenyl ring.

- The target compound’s 2-ethyl-6-methylphenyl group balances lipophilicity and steric effects for improved bioavailability .

b) Dimethylamino and Thieno-Pyrimidinone Modifications

- N-(4-(Dimethylamino)phenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)thio)acetamide (CAS 573933-61-6) replaces triazole with a thieno-pyrimidinone core and incorporates a dimethylamino group.

- Impact: The dimethylamino group enhances solubility but may reduce CNS penetration due to increased polarity. The thieno-pyrimidinone core could confer unique kinase inhibition properties .

Hypothesized Structure-Activity Relationships (SAR)

Biologische Aktivität

The compound 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide is a member of the 1,2,4-triazole family, which has gained attention due to its diverse biological activities. This article focuses on its biological activity, particularly its antimicrobial and anticancer properties, supported by recent research findings.

The molecular formula of the compound is , with a molecular weight of approximately 368.5 g/mol. It features a triazole ring, which is known for its pharmacological significance.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. A study conducted on various triazole derivatives demonstrated that those with specific substitutions showed enhanced activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Similar Triazole Derivatives

| Compound | Pathogen Tested | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 0.125 | High |

| Compound B | E. coli | 0.250 | Moderate |

| Compound C | Pseudomonas aeruginosa | 0.500 | Moderate |

| Compound D | Enterococcus faecalis | 0.100 | High |

Anticancer Properties

The anticancer potential of triazole derivatives has also been explored extensively. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression . The mechanism often involves the inhibition of key enzymes involved in DNA replication and repair.

Case Study: Anticancer Activity

A recent study evaluated the cytotoxic effects of various triazole compounds on human cancer cell lines. The results indicated that compounds similar to 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide exhibited IC50 values in the low micromolar range against breast and lung cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is significantly influenced by their structural features. Research has highlighted that:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.